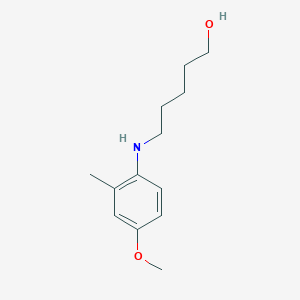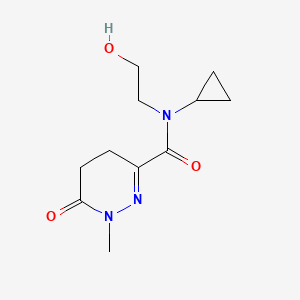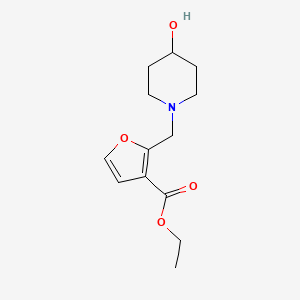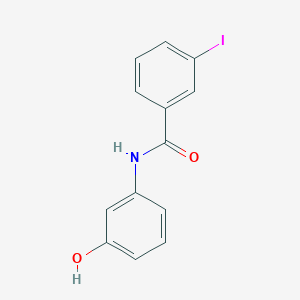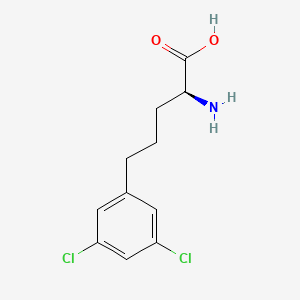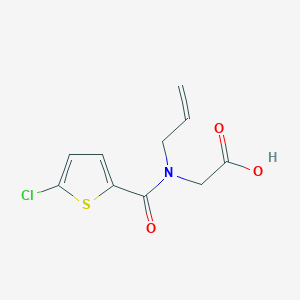
n-Allyl-n-(5-chlorothiophene-2-carbonyl)glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-Allyl-n-(5-chlorothiophene-2-carbonyl)glycine is an organic compound that features a thiophene ring substituted with a chlorine atom at the 5-position and a glycine moiety attached via an allyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of n-Allyl-n-(5-chlorothiophene-2-carbonyl)glycine typically involves the following steps:
Formation of 5-chlorothiophene-2-carbonyl chloride: This intermediate is prepared by reacting 5-chlorothiophene-2-carboxylic acid with thionyl chloride.
Coupling with glycine: The 5-chlorothiophene-2-carbonyl chloride is then reacted with glycine in the presence of a base such as triethylamine to form the corresponding amide.
Allylation: The final step involves the allylation of the amide using allyl bromide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
n-Allyl-n-(5-chlorothiophene-2-carbonyl)glycine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
n-Allyl-n-(5-chlorothiophene-2-carbonyl)glycine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have potential as enzyme inhibitors or receptor modulators.
Medicine: It could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of n-Allyl-n-(5-chlorothiophene-2-carbonyl)glycine would depend on its specific application. For instance, if used as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking substrate access. If used in materials science, its electronic properties could be influenced by the conjugation of the thiophene ring and the presence of the chlorine atom.
Comparación Con Compuestos Similares
Similar Compounds
n-Allyl-n-(5-bromothiophene-2-carbonyl)glycine: Similar structure but with a bromine atom instead of chlorine.
n-Allyl-n-(5-methylthiophene-2-carbonyl)glycine: Similar structure but with a methyl group instead of chlorine.
n-Allyl-n-(5-nitrothiophene-2-carbonyl)glycine: Similar structure but with a nitro group instead of chlorine.
Uniqueness
n-Allyl-n-(5-chlorothiophene-2-carbonyl)glycine is unique due to the presence of the chlorine atom, which can influence its reactivity and electronic properties. This makes it distinct from its analogs with different substituents on the thiophene ring.
Propiedades
Fórmula molecular |
C10H10ClNO3S |
|---|---|
Peso molecular |
259.71 g/mol |
Nombre IUPAC |
2-[(5-chlorothiophene-2-carbonyl)-prop-2-enylamino]acetic acid |
InChI |
InChI=1S/C10H10ClNO3S/c1-2-5-12(6-9(13)14)10(15)7-3-4-8(11)16-7/h2-4H,1,5-6H2,(H,13,14) |
Clave InChI |
DKAIOKIMAKHVOO-UHFFFAOYSA-N |
SMILES canónico |
C=CCN(CC(=O)O)C(=O)C1=CC=C(S1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


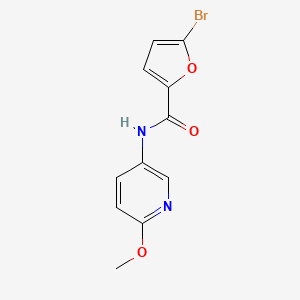
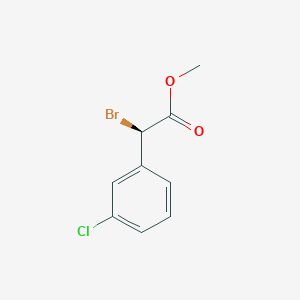
![2-(4-Bromophenyl)-3-hydroxy-5,7-dimethoxy-4H-pyrano[3,2-c]pyridin-4-one](/img/structure/B14906385.png)
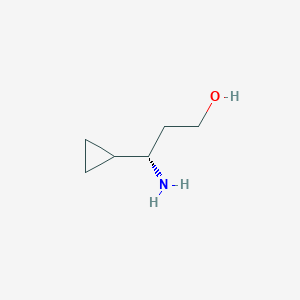

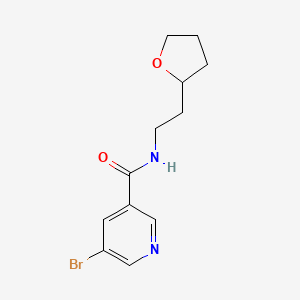
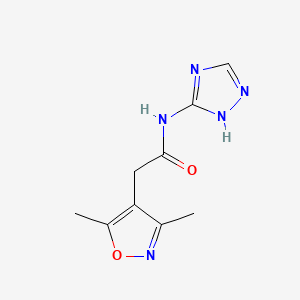
![2-Oxo-1-phenyl-1,2,4,5,6,7-hexahydropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B14906431.png)
